2-Amino-4-bromophenol hydrochloride
Overview
Description
2-Amino-4-bromophenol hydrochloride is a chemical compound with the molecular formula C6H7BrClNO . It has a molecular weight of 224.48 . It is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H . The SMILES string representation is Nc1cc(Br)ccc1O .Chemical Reactions Analysis
2-Amino-4-bromophenol can be used as a reactant in various reactions. For example, it can be used in the preparation of (aryl)oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction, copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation, and synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a storage temperature of 2-8°C . Its melting point is 130-135°C .Scientific Research Applications
Metabolic Studies
2-Amino-4-bromophenol hydrochloride and its related compounds have been extensively studied for their metabolism in biological systems. For instance, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has identified several metabolites, suggesting multiple metabolic pathways operative in rats. These findings are crucial for understanding the biotransformation of substances related to this compound in living organisms (Kanamori et al., 2002).
Environmental Fate and Transformation
Studies on the transformation of bromophenols like 2,4-dibromophenol during the chlorination process have provided insights into their environmental fate. These transformations are significant in understanding the behavior of such compounds in aquatic environments and their potential as disinfection byproducts (Xiang et al., 2020).
Chemical Synthesis and Catalysis
The role of this compound and its derivatives in chemical synthesis and catalysis has been explored, such as in copper-catalyzed coupling reactions of nitrogen nucleophiles with aryl bromides. These studies contribute to the development of novel catalytic processes and synthetic methodologies (Wang et al., 2008).
Degradation and Treatment Studies
Research on the degradation of compounds related to this compound, such as 4-chloro 2-aminophenol, using novel processes like hydrodynamic cavitation combined with UV photolysis and ozonation, has shown significant degradation and reduction in toxicity. These studies are pivotal for developing effective treatment strategies for removing toxic organic compounds from the environment (Barik & Gogate, 2016).
Anticancer Research
Investigations into the biological activities of bromophenol derivatives have identified potential anticancer properties. For example, a novel bromophenol derivative has been shown to induce cell cycle arrest and apoptosis in human lung cancer cells, providing a basis for developing new anticancer drugs (Guo et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a reactant in the synthesis of various compounds that target protein tyrosine phosphatase 1b (ptp1b) , a key enzyme involved in insulin signaling and a potential target for the treatment of type 2 diabetes and obesity .
Mode of Action
It has been used in the preparation of (aryl)oxadiazolobenzoxazinones via suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation . These reactions suggest that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its use in the synthesis of ptp1b inhibitors , it may indirectly influence the insulin signaling pathway.
Result of Action
Compounds synthesized using 2-amino-4-bromophenol hydrochloride have shown inhibitory effects on ptp1b , suggesting that it may have potential therapeutic effects in the context of type 2 diabetes and obesity.
Properties
IUPAC Name |
2-amino-4-bromophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIYEAMFMMNUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674210 | |
Record name | 2-Amino-4-bromophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87855-72-9 | |
Record name | 2-Amino-4-bromophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87855-72-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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